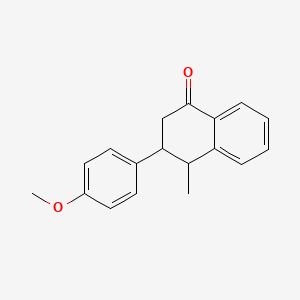![molecular formula C22H28O B14568896 4-{1-[(Pent-4-en-1-yl)oxy]pentyl}-1,1'-biphenyl CAS No. 61454-76-0](/img/structure/B14568896.png)
4-{1-[(Pent-4-en-1-yl)oxy]pentyl}-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{1-[(Pent-4-en-1-yl)oxy]pentyl}-1,1’-biphenyl is an organic compound characterized by its biphenyl core structure with a pent-4-en-1-yloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[(Pent-4-en-1-yl)oxy]pentyl}-1,1’-biphenyl typically involves the reaction of 4-penten-1-ol with a biphenyl derivative under specific conditions. The reaction may require a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-{1-[(Pent-4-en-1-yl)oxy]pentyl}-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alkanes .
Scientific Research Applications
4-{1-[(Pent-4-en-1-yl)oxy]pentyl}-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-{1-[(Pent-4-en-1-yl)oxy]pentyl}-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
4-Pentyn-1-ol: A related compound with a similar structure but different functional groups.
4-Penten-1-ol: Another related compound with a similar backbone but different substituents.
Uniqueness
4-{1-[(Pent-4-en-1-yl)oxy]pentyl}-1,1’-biphenyl is unique due to its specific structural features, which confer distinct chemical and biological properties. Its biphenyl core and pent-4-en-1-yloxy substituent make it a versatile compound for various applications in research and industry .
Properties
CAS No. |
61454-76-0 |
|---|---|
Molecular Formula |
C22H28O |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
1-(1-pent-4-enoxypentyl)-4-phenylbenzene |
InChI |
InChI=1S/C22H28O/c1-3-5-10-18-23-22(13-6-4-2)21-16-14-20(15-17-21)19-11-8-7-9-12-19/h3,7-9,11-12,14-17,22H,1,4-6,10,13,18H2,2H3 |
InChI Key |
HHUFXOHAQJGPSV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=CC=C(C=C1)C2=CC=CC=C2)OCCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(Chloromethyl)cyclopentyl]benzene](/img/structure/B14568814.png)
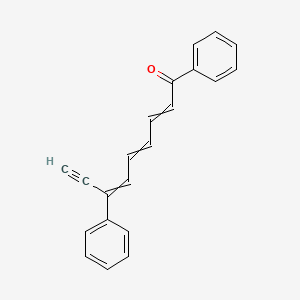
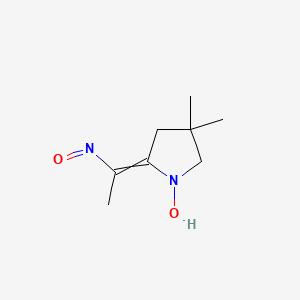
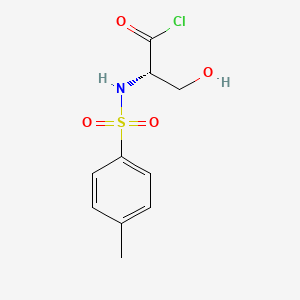
![Dioctyl [anilino(4-nitrophenyl)methyl]phosphonate](/img/structure/B14568834.png)
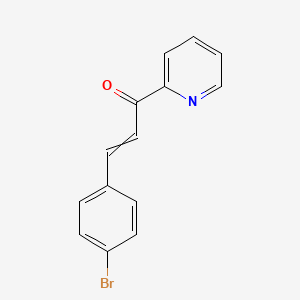
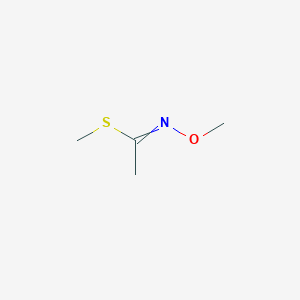
![1-[4-(Diphenylphosphanyl)phenyl]piperidine](/img/structure/B14568848.png)
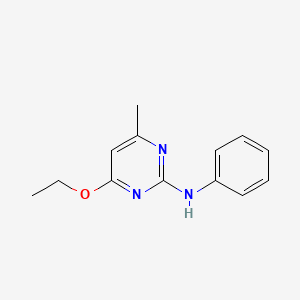
![5-Methyl-4-nitro-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide](/img/structure/B14568853.png)
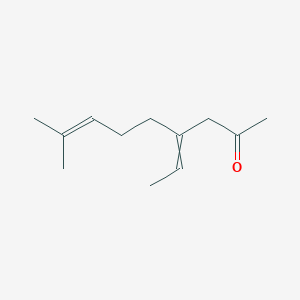
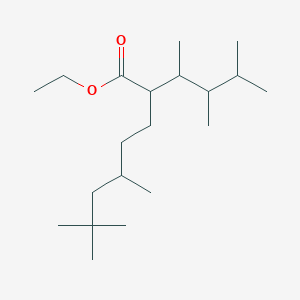
![Benzene-1,3-diamine;4-[4-[2-[4-[(1,3-dioxo-2-benzofuran-4-yl)oxy]phenyl]propan-2-yl]phenoxy]-2-benzofuran-1,3-dione](/img/structure/B14568877.png)
